[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride
Description
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride (CAS: 2126177-46-4) is a piperidine derivative with a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₃ClF₃NO, and it has a molecular weight of 219.63 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(trifluoromethyl)piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-12)1-3-11-4-2-6;/h11-12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIOCBRXRDRIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-46-4 | |
| Record name | [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced piperidine derivatives.
Substitution Products: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can influence various biological processes, including enzyme inhibition, receptor activation, and signal transduction pathways.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Features a diphenylmethoxy (-OCH(C₆H₅)₂) group at the 4-position of the piperidine ring.
- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .
- Key Differences: The diphenylmethoxy group increases steric bulk and aromaticity compared to the trifluoromethyl-hydroxymethyl combination. Applications: Likely used in organic synthesis due to its aromatic substituents, but specific biological roles are unclear.
4-(3-Methoxyphenyl)piperidine Hydrochloride
- Structure : Contains a 3-methoxyphenyl group attached to the piperidine ring.
- Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73 g/mol) .
- Key Differences :
- The methoxyphenyl group introduces electron-donating properties, contrasting with the electron-withdrawing -CF₃ group.
- Higher polarity due to the methoxy group may enhance water solubility compared to the trifluoromethyl analogue.
4-(Trifluoromethyl)piperidin-4-ol Hydrochloride
- Structure : Differs by replacing the hydroxymethyl (-CH₂OH) group with a hydroxyl (-OH) group.
- Molecular Formula: C₆H₁₁ClF₃NO (MW: 213.61 g/mol; CAS: 1251923-31-5) .
- Similarity score: 0.95 (structural similarity to the main compound) .
4-(Trifluoromethyl)azepan-4-ol Hydrochloride
- Structure : Azepane (7-membered ring) analogue with a -CF₃ and -OH group.
- Molecular Formula: C₇H₁₂ClF₃NO (MW: 227.63 g/mol; CAS: 1227068-37-2) .
- Similarity score: 0.90 .
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
*LogP values estimated based on substituent contributions.
Biological Activity
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to improve binding interactions within hydrophobic pockets of proteins. This section summarizes key mechanisms identified in studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although precise enzymes targeted by this compound remain to be fully elucidated.
- Receptor Binding : It has been suggested that the compound may act as an antagonist or modulator at certain receptors, potentially influencing pathways related to inflammation and pain.
Biological Activity Overview
The biological activity of this compound can be categorized into several therapeutic areas:
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including those with trifluoromethyl substitutions. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| Compound C | 25 | Pseudomonas aeruginosa |
2. Anticancer Activity
In vitro studies have demonstrated that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin.
3. Anti-inflammatory Effects
Compounds with similar structures have been explored for their ability to modulate inflammatory responses. The trifluoromethyl moiety may enhance anti-inflammatory activity by affecting cytokine release or neutrophil motility.
Case Studies
Several case studies highlight the potential of this compound in drug development:
- Study on Antimicrobial Efficacy : A comparative study involving various piperidine derivatives showed that those with trifluoromethyl groups had lower minimum inhibitory concentrations (MICs) against resistant bacterial strains compared to their non-fluorinated counterparts.
- Cancer Cell Line Testing : In a series of assays against different cancer cell lines, compounds structurally similar to this compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.
Q & A
Q. What are the key considerations for synthesizing [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride with high purity?
The synthesis involves multi-step reactions, including trifluoromethylation of the piperidine ring and subsequent functionalization. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., trifluoromethylation) require precise cooling to avoid side products.
- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency for nucleophilic substitutions .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) may accelerate trifluoromethyl group incorporation .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization removes unreacted intermediates. Monitor purity via HPLC (retention time ~1.6–2.0 minutes under acidic conditions) .
Q. How can researchers characterize the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring geometry, trifluoromethyl (-CF₃) group (δ ~120–125 ppm in ¹⁹F NMR), and hydroxymethyl (-CH₂OH) position .
- Mass spectrometry : ESI-MS ([M+H]+ = 219.63) and HRMS validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers (if present) .
Q. What methodologies are recommended for assessing solubility and formulation compatibility?
- Solubility screening : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) for aqueous and organic solubility profiles. The hydrochloride salt improves aqueous solubility compared to the free base .
- Co-solvent systems : Ethanol or PEG 400 enhances solubility for in vitro assays .
- Stability testing : Monitor pH-dependent degradation (e.g., 1–14 pH range) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring affect biological activity, and how can enantiomers be resolved?
- Activity impact : Enantiomers may exhibit divergent binding affinities to targets like GPCRs or enzymes. For example, (3S,4R)-configured analogs show enhanced selectivity in neurological targets .
- Resolution methods :
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomeric esters .
Q. How can researchers address contradictory data in reported IC₅₀ values across biological assays?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times.
- Impurity profiling : Trace impurities (e.g., unreacted intermediates) may interfere; quantify via LC-MS and compare with reference standards .
- Receptor expression levels : Use qPCR to normalize target protein abundance across models .
Q. What strategies optimize metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Introduce deuterium at metabolically labile sites (e.g., hydroxymethyl) to prolong half-life .
- CYP450 inhibition screening : Identify interactions with CYP3A4/2D6 using fluorogenic substrates .
Q. How can stability under accelerated storage conditions (e.g., 40°C/75% RH) be evaluated?
- Forced degradation studies : Expose to heat, light, and humidity; monitor degradation products via UPLC-PDA.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for hydrochloride salts) .
- Lyophilization : Improves long-term stability by reducing hydrolytic degradation .
Q. What computational tools predict toxicity and off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
